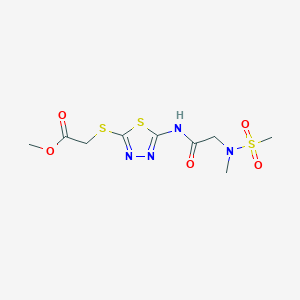

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-1-(m-tolyl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

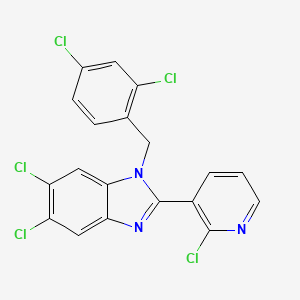

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-1-(m-tolyl)methanesulfonamide, commonly known as MMBS, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MMBS is a sulfonamide compound that is structurally similar to the well-known drug, Acetazolamide.

Applications De Recherche Scientifique

Structural Studies and Supramolecular Assembly

A study by Dey et al. (2015) on nimesulide derivatives, which are structurally related to the compound , highlights the significance of structural studies using X-ray powder diffraction. These studies offer insights into the supramolecular assembly and intermolecular interactions of such compounds. The research demonstrates how modifications in the chemical structure can impact the formation of two-dimensional and three-dimensional frameworks through hydrogen bonding and π-interactions. This structural information is vital for understanding the compound's potential applications in materials science and drug design (Dey et al., 2015).

Quantum Chemical Calculations

Quantum chemical calculations have been applied to derivatives of the compound for predicting molecular properties such as optimized states and energy levels. Xue et al. (2022) utilized theoretical calculations to determine the free energy and molecular orbitals involved in spectrum formation of methanesulfonamide compounds. These calculations are essential for understanding the electronic structure and reactivity, which can inform the design of new materials with desired properties (Xue et al., 2022).

Organocatalysis in Synthesis

The application of prolyl and 4-substituted prolyl sulfonamides, as studied by Bellis et al. (2005), in asymmetric aldol reactions demonstrates the potential of sulfonamide derivatives in organocatalysis. These compounds have shown to improve the enantiomeric excess of aldol products and can be used in lower amounts due to their enhanced solubility in organic solvents. Such findings highlight the utility of sulfonamide derivatives in synthetic organic chemistry, enabling more efficient and selective synthesis of complex molecules (Bellis et al., 2005).

Synthesis and Green Chemistry

Research by Gilbile et al. (2017) on the synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, a related compound, emphasizes the importance of green chemistry principles in chemical synthesis. The modified synthesis approach not only simplifies the production process but also enhances its environmental friendliness by reducing waste. Such studies underscore the relevance of sulfonamide derivatives in developing sustainable chemical processes (Gilbile et al., 2017).

Propriétés

IUPAC Name |

N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-1-(3-methylphenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3S2/c1-12-5-4-6-13(9-12)10-20(17,18)15-11-14(2,16)7-8-19-3/h4-6,9,15-16H,7-8,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWYSDMFMFGFNPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)NCC(C)(CCSC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-1-(m-tolyl)methanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(benzimidazol-1-yl)benzoate](/img/structure/B2798330.png)

![Tert-butyl 7-(6-fluoropyridine-3-carbonyl)-1,7-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B2798335.png)

![N-[4-(diethylamino)phenyl]-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2798336.png)

![N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]biphenyl-4-sulfonamide](/img/structure/B2798338.png)

![6-Methyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2798339.png)

![1,7-bis(3-hydroxypropyl)-9-methyl-3-phenyl-5,7,9-trihydro-4H-1,2,4-triazino[4, 3-h]purine-6,8-dione](/img/structure/B2798342.png)

![[(6-Methylheptan-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2798343.png)